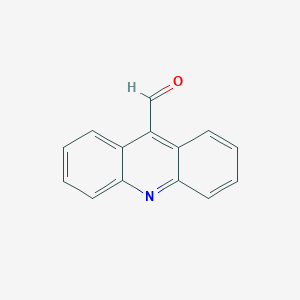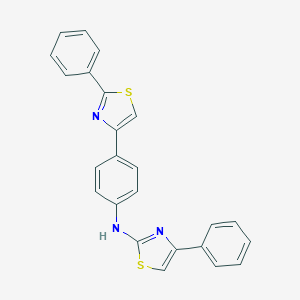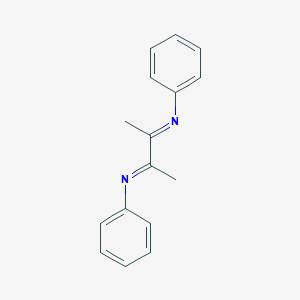
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien, also known as DMDBD, is a heterocyclic compound with a unique structure that has attracted significant attention from the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to the inhibition of DNA and RNA synthesis, which can ultimately lead to cell death. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has several advantages for use in lab experiments, including its unique structure, its fluorescent properties, and its potential applications in various fields. However, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien also has some limitations, including its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien. One potential direction is the synthesis of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien derivatives with improved solubility and toxicity profiles. Another direction is the exploration of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien could be used in the development of new materials with unique properties, such as sensors and catalysts.
Conclusion
In conclusion, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien in various fields.
Métodos De Síntesis
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of two molecules of acetophenone with two molecules of ammonium acetate and one molecule of ethyl acetoacetate. The Gewald reaction involves the condensation of a ketone, an aldehyde, and a thiocarbonyl compound. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkynyl compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been used in the development of new materials, such as polymers and dendrimers.
Propiedades
Número CAS |
5393-49-7 |
|---|---|
Nombre del producto |
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien |
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-N,3-N-diphenylbutane-2,3-diimine |
InChI |
InChI=1S/C16H16N2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clave InChI |
KLYTUKWIWXAUFO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
SMILES canónico |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
Otros números CAS |
5393-49-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



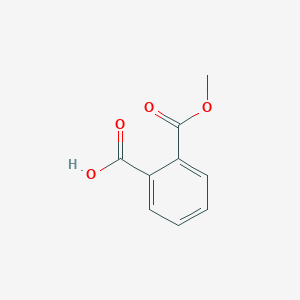
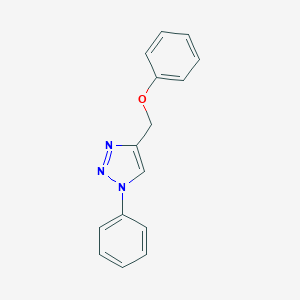
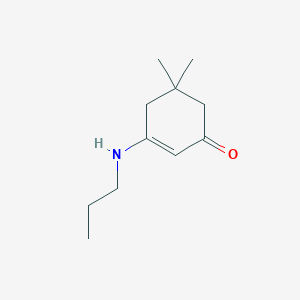
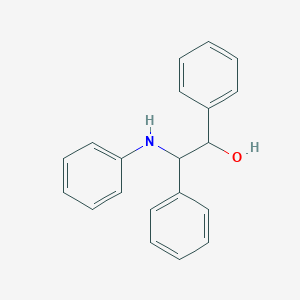
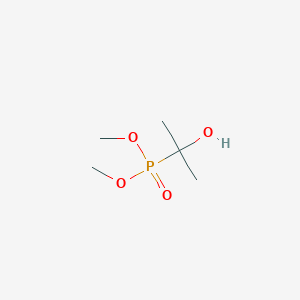
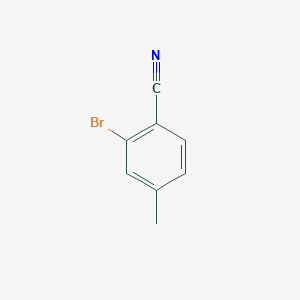
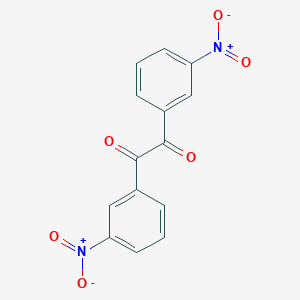
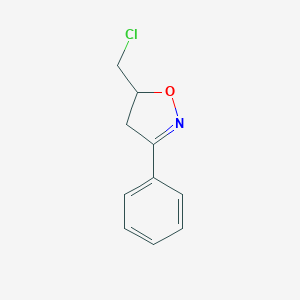
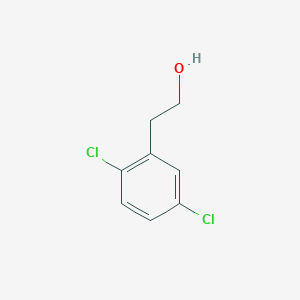
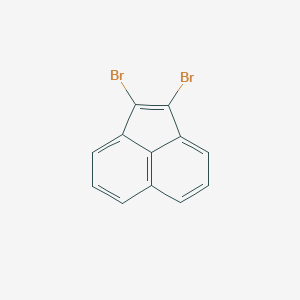
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
